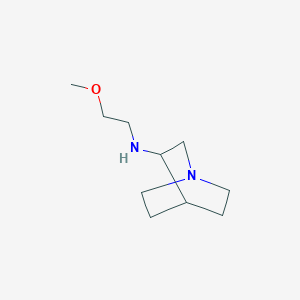![molecular formula C18H19N5O3 B6136786 ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B6136786.png)
ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate, also known as ETP-101, is a novel compound that has been developed for potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is not fully understood, but it is believed to work by inhibiting the activity of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that plays a role in various physiological processes including memory formation and synaptic plasticity. By inhibiting PDE5, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate may increase cGMP levels in the brain, which may lead to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have various biochemical and physiological effects. In preclinical studies, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been found to increase cerebral blood flow and oxygen consumption in the brain, which may contribute to its neuroprotective effects. ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is its specificity for PDE5, which may reduce the risk of off-target effects. ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have good oral bioavailability and brain penetration, which may make it a viable candidate for clinical development. However, one limitation of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate is its relatively short half-life, which may require frequent dosing in clinical trials.
Future Directions
There are several potential future directions for the development of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate. One area of interest is the potential use of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate in combination with other drugs for the treatment of neurological disorders. For example, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate may be combined with acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. Another potential future direction is the development of prodrugs of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate, which may improve its pharmacokinetic properties. Finally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate and its mechanism of action.
Synthesis Methods
The synthesis of ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate involves the reaction of 1-benzofuran-2-ylamine with ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate, followed by the addition of 5-amino-1,2,4-triazole. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease. In preclinical studies, ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has been found to improve cognitive function and reduce amyloid-beta levels in the brain, which are key hallmarks of Alzheimer's disease. ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease.
properties
IUPAC Name |
ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-25-18(24)23-9-7-22(8-10-23)17-20-14(12-19-21-17)16-11-13-5-3-4-6-15(13)26-16/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSHVPUZTGNTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-4-[(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B6136703.png)
![5-(3-bromobenzylidene)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136710.png)
![(2-fluoro-4-methoxybenzyl){1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amine](/img/structure/B6136722.png)
![methyl 4-({2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6136734.png)
![N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B6136741.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(phenylthio)acetamide](/img/structure/B6136750.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-oxo-1-imidazolidinyl)ethyl]acetamide](/img/structure/B6136751.png)



![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6136776.png)
![3-allyl-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6136791.png)
![2-(2-furyl)-4-({[2-(methylthio)phenyl]imino}methyl)-1,3-oxazol-5-ol](/img/structure/B6136796.png)
![7-chloro-1,4-dihydrocyclopenta[b]indol-3(2H)-one oxime](/img/structure/B6136803.png)